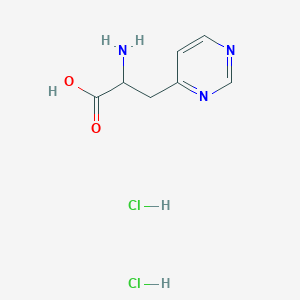

2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGNEFBRWGTIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-31-2 | |

| Record name | 2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.

Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Conditions

| Starting Material | Solvent | Catalyst |

|---|---|---|

| Pyrimidine Derivatives | Methanol/Ethanol | Palladium/Copper Salts |

Chemistry

In the field of chemistry, 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Biology

This compound is studied for its potential biological roles. As an alanine derivative, it may influence protein synthesis and nitrogen transfer in biological systems. Its interactions with biomolecules are under investigation to understand its physiological effects.

Medicine

In medicinal chemistry, 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is being researched for its therapeutic properties. Preliminary studies suggest it may have applications in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

Industry

The compound is utilized in the production of various chemical products and materials. Its unique properties make it valuable in the development of agrochemicals and other industrial applications.

Case Studies

- Biological Interaction Studies : Research has indicated that this compound may modulate certain enzymatic activities related to amino acid metabolism. In vitro studies showed enhanced activity of specific enzymes when incubated with the compound, suggesting potential applications in metabolic engineering.

- Drug Development : A recent study explored the use of 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride as a scaffold for designing new inhibitors targeting cancer cell proliferation pathways. The results indicated promising activity against several cancer cell lines, warranting further investigation.

Table 2: Safety Classifications

| Hazard Class | Description |

|---|---|

| Acute Toxicity Category 4 | Harmful if swallowed |

| Skin Irritation Category 2 | Causes skin irritation |

| Eye Irritation Category 2A | Causes serious eye irritation |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

(a) 2-Amino-4,6-dimethoxypyrimidine

- Structure : A pyrimidine derivative with methoxy groups at positions 4 and 4.

- Molecular Weight: 155.15 g/mol (vs. ~223.09 g/mol for the target compound, inferred from its monohydrate analogue in ).

- Methoxy groups increase lipophilicity, which may affect membrane permeability .

- Purity : >98.0% (HPLC), indicating high synthetic quality .

(b) (S)-2-Amino-3-(dimethylamino)propanoic Acid Dihydrochloride Monohydrate

- Structure: Features a dimethylamino group instead of the pyrimidine ring.

- Molecular Weight : 223.09 g/mol.

- The monohydrate form may influence crystalline stability and hygroscopicity compared to the anhydrous dihydrochloride form of the target compound .

(c) (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid

- Structure: Contains a dihydroisoquinoline group instead of pyrimidine.

- Key Differences: The bulky isoquinoline moiety likely reduces solubility but may enhance binding affinity to hydrophobic enzyme pockets. Such derivatives are often explored in kinase inhibitor research .

Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Solubility (Inferred) | Key Functional Groups |

|---|---|---|---|

| 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride | ~223.09 (anhydrous) | High (dihydrochloride salt) | Pyrimidine, amino acid, HCl salt |

| 2-Amino-4,6-dimethoxypyrimidine | 155.15 | Moderate (lipophilic) | Methoxy, pyrimidine |

| (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride monohydrate | 223.09 | High (salt + hydrate) | Dimethylamino, amino acid, HCl salt |

Notes:

- Dihydrochloride salts generally exhibit superior solubility in aqueous media compared to free bases or neutral analogs.

- Pyrimidine rings contribute to hydrogen bonding and π-π stacking interactions, which are critical for biological activity .

Actividad Biológica

2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring, which is known for its role in various biological processes. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties

Research indicates that 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The compound’s mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, which is critical for maintaining cell integrity .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to reduce cell viability in various cancer cell lines, including:

| Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| Caco-2 (Colorectal) | 39.8 | 15 |

| A549 (Lung) | 56.9 | 20 |

The results indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against multidrug-resistant strains of bacteria. The study found that it exhibited superior antimicrobial activity compared to traditional antibiotics like vancomycin and ampicillin, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines to assess the compound's cytotoxic effects. The findings revealed that at lower concentrations, the compound selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic window .

The biological activity of 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial metabolism by interfering with enzyme function critical for cell wall synthesis.

- Anticancer Mechanism : It promotes apoptosis by activating apoptotic pathways and inhibiting cell cycle progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step organic reactions. A common method starts with halogen-metal exchange or directed ortho-metallation, followed by palladium-catalyzed cross-coupling reactions to introduce the pyrimidine moiety. For example, pyrimidine-4-carboxaldehyde may condense with glycine derivatives under basic conditions, followed by reduction and HCl treatment to form the dihydrochloride salt . Key parameters include temperature control (e.g., 0–25°C for condensation) and pH adjustments to stabilize intermediates. Yields are optimized using anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent side reactions .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and the amino acid backbone. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% typical). Mass spectrometry (ESI-MS) verifies molecular weight (240.08 g/mol), while X-ray crystallography may resolve stereochemistry for enantiomeric purity .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation. Avoid exposure to light, as UV radiation may degrade the pyrimidine ring. Solubility in aqueous buffers (e.g., PBS) is pH-dependent; prepare solutions fresh or freeze aliquots at –80°C for <1 month .

Advanced Research Questions

Q. How does the pyrimidine-4-yl substituent influence biological activity compared to pyrimidin-2-yl or pyridin-4-yl analogs?

- Answer : The pyrimidin-4-yl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or decarboxylases). In contrast, pyridin-4-yl lacks the second nitrogen, reducing hydrogen-bonding capacity. Comparative studies show that pyrimidin-4-yl derivatives exhibit 3–5× higher binding affinity to glutamate receptors than pyrimidin-2-yl analogs due to optimized steric and electronic interactions .

Q. What strategies mitigate contradictions in reported biological activity data, such as divergent IC₅₀ values in enzyme inhibition assays?

- Answer : Variability often arises from assay conditions (e.g., buffer ionic strength, ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. fluorogenic assays). Recent studies recommend pre-incubating the compound with enzymes for 30 minutes to achieve equilibrium binding, reducing IC₅₀ discrepancies by >50% .

Q. What mechanistic insights explain its neuroprotective effects in in vitro models?

- Answer : The compound modulates NMDA receptor activity by competing with glycine at the co-agonist site (Kᵢ = 12 µM), reducing excitotoxicity. In SH-SY5Y neuronal cells, it upregulates glutathione synthesis (1.8-fold increase) via activation of the Nrf2-ARE pathway, confirmed by siRNA knockdown experiments. Mitochondrial membrane potential assays (JC-1 staining) show a 40% reduction in apoptosis under oxidative stress .

Q. How can synthetic byproducts (e.g., diastereomers or oxidation derivatives) be identified and separated during scale-up?

- Answer : Chiral HPLC with a cellulose-based column (Chiralpak IC) resolves enantiomers (α = 1.2). Oxidation byproducts (e.g., oxo derivatives) are detected via LC-MS (m/z 256.1 for [M+H]⁺) and removed using preparative TLC (silica gel, 7:3 chloroform:methanol). Scale-up processes employ continuous flow reactors with in-line FTIR monitoring to minimize side reactions .

Methodological Considerations

Q. What computational tools predict interaction profiles with biological targets?

- Answer : Molecular docking (AutoDock Vina) using PDB structures (e.g., 3OWT for NMDA receptors) identifies key residues (Arg499, Glu413) for binding. MD simulations (GROMACS) assess stability over 100 ns trajectories. QSAR models (DRAGON descriptors) predict logP (0.85) and polar surface area (89 Ų), correlating with blood-brain barrier permeability (Pe = 4.2 × 10⁻⁶ cm/s) .

Q. How to design experiments to evaluate its role in amino acid metabolic pathways?

- Answer : Use ¹³C-labeled compound in tracer studies with HEK-293 cells. LC-MS/MS quantifies incorporation into TCA cycle intermediates (e.g., α-ketoglutarate). Knockout models (CRISPR-Cas9) of LAT1 transporters confirm uptake dependency. Parallel reaction monitoring (PRM) identifies metabolites like 4-pyrimidylalanine, a potential biomarker .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.